2-(2-Methylpyridin-4-yl)ethanamine
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Overview
Description
“2-(2-Methylpyridin-4-yl)ethanamine” is a chemical compound with the molecular formula C8H12N2 . It is also known by its CAS Number: 625438-03-1 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring attached to an ethanamine group . The pyridine ring is substituted at the 2-position with a methyl group .
Physical And Chemical Properties Analysis
“this compound” is a pale-yellow to yellow-brown liquid . It has a molecular weight of 136.2 . The compound should be stored at temperatures between 2-8°C .
Scientific Research Applications
DNA Binding and Nuclease Activity
Cu(II) complexes of tridentate ligands, including derivatives of 2-(2-Methylpyridin-4-yl)ethanamine, have been studied for their DNA binding properties and nuclease activity. These complexes demonstrate significant DNA binding propensity and show minor structural changes in calf thymus DNA. They also exhibit DNA cleavage activity, particularly in the presence of reducing agents due to hydroxyl radicals, suggesting potential applications in targeted DNA interactions (Kumar et al., 2012).
Catalytic Activity in Polymerization
Zinc complexes bearing N,N′-bidentate entiopure ligands, related to this compound, have been synthesized and shown to exhibit high catalytic activity in the ring-opening polymerization of rac-lactide. These complexes can produce highly stereocontrolled polylactide, indicating their utility in polymer synthesis (Nayab et al., 2012).
Coordination Polymers and Functional Materials
A study on Cu(II) coordination polymers, involving derivatives of this compound, reveals the synthesis and characterization of various complexes. These complexes display diverse functional properties, including semiconducting behavior, which could be harnessed in materials science applications (Ghosh et al., 2014).
Catalysis in Ethylene Dimerization
Iminopyridine palladium(II) complexes, with ligands structurally related to this compound, have been studied for their role as catalysts in ethylene dimerization. These complexes have shown promise in the selective dimerization of ethylene, highlighting their potential in industrial catalysis (Nyamato et al., 2015).
Enzyme Activity Studies
Derivatives of this compound have been synthesized and their enzyme activity investigated. Results indicated negligible effects on prostaglandin 15-hydroxydehydrogenase and inhibition of cyclic AMP-phosphodiesterase, suggesting potential applications in biochemistry and pharmacology (Kurokawa, 1983).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-(2-methylpyridin-4-yl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-7-6-8(2-4-9)3-5-10-7/h3,5-6H,2,4,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTRLSPJQVRVLV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.